molecular formula C22H23N3O4 B6662030 4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid

4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B6662030
M. Wt: 393.4 g/mol
InChI Key: QLKDAMRXSVYASA-UHFFFAOYSA-N
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Description

4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound that features a unique combination of oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Construction of the Pyridine Ring: The pyridine ring is often constructed via a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Coupling of the Oxazole and Pyridine Rings: The oxazole and pyridine rings are then coupled through a carbonylation reaction, forming the oxazolo[5,4-b]pyridine structure.

    Attachment of the Cyclohexane Carboxylic Acid Moiety: The final step involves the attachment of the cyclohexane-1-carboxylic acid group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of 4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
  • 4-Methylphenyl-oxazole derivatives
  • Cyclohexane carboxylic acid derivatives

Uniqueness

4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid is unique due to its combination of oxazole and pyridine rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-[[3-methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-12-3-5-14(6-4-12)18-11-17(19-13(2)25-29-21(19)24-18)20(26)23-16-9-7-15(8-10-16)22(27)28/h3-6,11,15-16H,7-10H2,1-2H3,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKDAMRXSVYASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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